An In-depth Technical Guide to N-Cbz-L-glutamine Methyl Ester: Structure, Properties, and Applications
An In-depth Technical Guide to N-Cbz-L-glutamine Methyl Ester: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of N-Cbz-L-glutamine methyl ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, characterization, and applications.
Introduction: The Significance of N-Cbz-L-glutamine Methyl Ester
N-protected amino acids are fundamental to the controlled and sequential assembly of peptides and the synthesis of complex organic molecules. The carbobenzoxy (Cbz or Z) group is a widely utilized amine protecting group, prized for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[1][2] L-glutamine, a proteinogenic amino acid, is a crucial component of many biologically active peptides and proteins.
N-Cbz-L-glutamine methyl ester (Z-Gln-OMe) represents a strategically modified form of L-glutamine, where the alpha-amino group is protected by a Cbz group, and the alpha-carboxyl group is esterified as a methyl ester. This dual protection allows for selective reactions at the side-chain amide, making it a valuable intermediate in the synthesis of glutamine-containing peptides and other complex molecular architectures. This guide will delve into the essential technical aspects of this important chemical entity.
Chemical Structure and Physicochemical Properties
The chemical structure of N-Cbz-L-glutamine methyl ester is characterized by the presence of the Cbz protecting group attached to the nitrogen of the L-glutamine backbone, with a methyl ester at the C-terminus.
Figure 1: Chemical Structure of N-Cbz-L-glutamine methyl ester
The key physicochemical properties of N-Cbz-L-glutamine methyl ester are summarized in the table below. For comparative purposes, the properties of its precursor, N-Cbz-L-glutamine, are also provided.
| Property | N-Cbz-L-glutamine (Z-Gln-OH) | N-Cbz-L-glutamine Methyl Ester (Z-Gln-OMe) (Predicted) |
| CAS Number | 2650-64-8[3] | Not available |
| Molecular Formula | C13H16N2O5[3] | C14H18N2O5 |
| Molecular Weight | 280.28 g/mol [3] | 294.30 g/mol [1] |
| Appearance | White to off-white powder[3] | White to off-white solid |
| Melting Point | 136-140 °C | Expected to be lower than the free acid |
| Optical Rotation | [α]20/D = -6.0 ± 2.0 (c=2, EtOH)[3] | Expected to be of a similar sign and magnitude |
| Solubility | Soluble in hot water, ethanol | Soluble in methanol, ethyl acetate, dichloromethane |
Synthesis and Purification
The most common and straightforward method for the synthesis of N-Cbz-L-glutamine methyl ester is the direct esterification of N-Cbz-L-glutamine. Several methods can be employed for this transformation, with one of the most reliable being the use of thionyl chloride in methanol.
Figure 2: General workflow for the synthesis of N-Cbz-L-glutamine methyl ester.
Experimental Protocol: Esterification using Thionyl Chloride
This protocol describes a robust method for the synthesis of N-Cbz-L-glutamine methyl ester from N-Cbz-L-glutamine.
Materials:
-
N-Cbz-L-glutamine (Z-Gln-OH)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N-Cbz-L-glutamine (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.
-
Esterification: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise to the cooled suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-Cbz-L-glutamine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Chemical Characterization
Thorough characterization of the synthesized N-Cbz-L-glutamine methyl ester is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Cbz group, the glutamine backbone, and the newly introduced methyl ester.
-
Aromatic protons (Cbz): A multiplet around 7.3-7.4 ppm corresponding to the five protons of the phenyl ring.[4]
-
Benzyl protons (Cbz): A singlet around 5.1 ppm for the two benzylic protons.[4]
-
NH proton: A doublet around 5.5-6.0 ppm, which may be broad.
-
α-CH proton: A multiplet around 4.2-4.4 ppm.
-
γ-CH₂ protons: A triplet around 2.2-2.4 ppm.
-
β-CH₂ protons: A multiplet around 1.9-2.1 ppm.
-
Methyl ester protons: A sharp singlet around 3.7 ppm.
-
Amide NH₂ protons: Two broad singlets around 6.8 and 7.5 ppm.
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule.
-
C=O (urethane): ~156 ppm
-
C=O (ester): ~173 ppm
-
C=O (amide): ~175 ppm
-
Aromatic carbons: ~127-136 ppm
-
Benzyl carbon: ~67 ppm
-
α-C: ~54 ppm
-
Methyl ester carbon: ~52 ppm
-
γ-C: ~32 ppm
-
β-C: ~28 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H stretch (urethane and amide): Broad absorption in the region of 3200-3400 cm⁻¹.[5]
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[5]
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.[5]
-
C=O stretch (urethane): Strong absorption around 1690-1710 cm⁻¹.[5]
-
C=O stretch (ester): Strong absorption around 1730-1750 cm⁻¹.[5]
-
C=O stretch (amide I band): Strong absorption around 1640-1660 cm⁻¹.[6]
-
N-H bend (amide II band): Absorption around 1520-1550 cm⁻¹.
-
C-O stretch (ester and urethane): Strong absorptions in the range of 1000-1300 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 295.1. Other adducts such as [M+Na]⁺ at m/z 317.1 may also be observed.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the Cbz group or parts of it, as well as fragmentation of the glutamine side chain. It is important to be aware of the potential for in-source cyclization of glutamine derivatives to form pyroglutamic acid, which could lead to an unexpected ion at a lower m/z.[7]
Applications in Research and Development
N-Cbz-L-glutamine methyl ester is a versatile intermediate with several important applications:
-
Peptide Synthesis: It serves as a crucial building block for the incorporation of glutamine residues into peptides using solution-phase synthesis methodologies. The protected N-terminus and C-terminus allow for selective deprotection and coupling reactions.[2]
-
Precursor for Complex Molecules: The side-chain amide can be a site for further chemical modification, making this compound a useful precursor for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.
-
Medicinal Chemistry: In drug discovery, glutamine analogs and glutamine-containing peptides are of interest for their potential roles in various physiological and pathological processes. N-Cbz-L-glutamine methyl ester can be a starting point for the synthesis of novel therapeutic agents.[8]
Safety and Handling
As with all laboratory chemicals, N-Cbz-L-glutamine methyl ester should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Cbz-L-glutamine methyl ester is a valuable and versatile chemical intermediate for researchers in organic synthesis, peptide chemistry, and drug discovery. Its unique combination of protecting groups allows for strategic and selective chemical manipulations. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.
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ResearchGate. Raman study of L-Asparagine and L-Glutamine molecules adsorbed on aluminum films in a wide frequency range. [Link]
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